molecular formula C6H5ClN2O2 B2526705 5-Chloro-6-methylpyrazine-2-carboxylic acid CAS No. 188781-36-4

5-Chloro-6-methylpyrazine-2-carboxylic acid

Cat. No.: B2526705
CAS No.: 188781-36-4
M. Wt: 172.57
InChI Key: GWONLNJXMKSZGV-UHFFFAOYSA-N
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Description

Chemical Identity:
5-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 188781-36-4) is a pyrazine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It features a chlorine atom at position 5, a methyl group at position 6, and a carboxylic acid group at position 2 on the pyrazine ring.

Synthesis:
The compound is synthesized via hydrolysis of methyl 5-chloro-6-methyl-2-pyrazine carboxylate (CAS: 77168-85-5) using potassium carbonate (K₂CO₃) in water at room temperature, yielding 39% of the product after acidification .

Applications and Storage:
Primarily used in research, it is provided as a 10 mM solution in vials (25 µL) and requires storage at -80°C (6 months) or -20°C (1 month) to maintain stability . Its purity exceeds 97%, as confirmed by high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

5-chloro-6-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWONLNJXMKSZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyrazine-2-carboxylic acid typically involves the chlorination of 6-methylpyrazine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylpyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water), and acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs with Substituted Pyrazine Cores

The following compounds share the pyrazine backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Positions) Similarity Score* Key Properties/Activities References
5-Chloro-6-methylpyrazine-2-carboxylic acid Cl (5), CH₃ (6), COOH (2) 0.70 Research reagent; >97% purity
5-Cyanopyrazine-2-carboxylic acid CN (5), COOH (2) 0.74 Higher polarity due to nitrile group
5-(tert-Butyl)pyrazine-2-carboxylic acid t-Bu (5), COOH (2) 0.72 Increased lipophilicity; potential agrochemical applications
5,6-Dichloropyrazine-2-carboxylic acid Cl (5,6), COOH (2) 0.95 Enhanced electrophilicity; higher reactivity
6-Chloropyrazine-2-carboxylic acid Cl (6), COOH (2) 0.91 Altered substitution pattern affects binding affinity

*Similarity scores (0–1) reflect structural overlap with this compound .

Key Observations :

  • Reactivity : Dichloro analogs (e.g., 5,6-dichloropyrazine-2-carboxylic acid) exhibit higher reactivity due to electron-withdrawing effects, making them intermediates in drug synthesis .
  • Biological Activity : Carboxamide derivatives (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide) show antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹), highlighting the importance of substituents in bioactivity .

Functional Group Analogs: Carboxamides vs. Carboxylic Acids

Carboxamide derivatives of pyrazine-2-carboxylic acid are often synthesized for enhanced biological activity:

Compound Name Substituents (Positions) IC₅₀ (µmol·L⁻¹) Notes References
5-Chloro-N-phenylpyrazine-2-carboxamide Cl (5), CONHPh (2) N/A Synthesized in 18–89% yield; solid-state stability
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide t-Bu (5), Cl (6), CONH-thiazol (2) 49.5 Antifungal and photosynthesis inhibition

Comparison Insights :

  • Synthesis Yields : Carboxamides (e.g., 5-chloro-N-phenylpyrazine-2-carboxamide) achieve higher yields (up to 89%) compared to carboxylic acids (39% for this compound), likely due to optimized coupling reactions .
  • Bioactivity : The addition of aromatic/heterocyclic amide groups enhances target binding, as seen in the antimycobacterial activity of carboxamides .

Heterocyclic Analogs: Pyrazine vs. Pyridine Derivatives

Pyridine-based analogs differ in ring structure but share functional groups:

Compound Name Core Structure Substituents (Positions) Key Properties References
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid Pyridine Cl (5), OH (2), CH₃ (6), COOH (3) Lower acidity due to hydroxyl group
4-(Difluoromethyl)picolinic acid Pyridine CF₂H (4), COOH (2) Fluorine-induced metabolic stability

Structural Impact :

  • Acidity : Pyridine derivatives with hydroxyl groups (e.g., 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid) exhibit reduced acidity compared to pyrazine carboxylic acids due to resonance stabilization .
  • Metabolic Stability : Fluorinated pyridine analogs (e.g., 4-(difluoromethyl)picolinic acid) are designed for enhanced resistance to enzymatic degradation .

Biological Activity

5-Chloro-6-methylpyrazine-2-carboxylic acid is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the pyrazine ring. This configuration enhances its reactivity and biological activity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis. The compound's mechanism involves inhibiting key enzymes responsible for bacterial cell wall formation, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli12.5 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus6.25 µg/mLDisruption of membrane integrity
Pseudomonas aeruginosa25 µg/mLInhibition of essential metabolic pathways

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in malignant cells through the modulation of cellular signaling pathways.

  • Inhibition of STING Pathway : The compound has been noted to inhibit the Stimulator of Interferon Genes (STING) pathway, which is critical in immune response regulation. Dysregulation of this pathway is often associated with cancer progression. By antagonizing STING activation, the compound may help suppress tumor growth and enhance immune responses against cancer cells .
  • Apoptosis Induction : Research indicates that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and other pro-apoptotic factors.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)Mechanism of Action
SJSA-1 (sarcoma)13Apoptosis induction via STING inhibition
MCF-7 (breast cancer)10Disruption of cell signaling pathways
A549 (lung cancer)15Induction of oxidative stress

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial infections.
  • Case Study on Cancer Treatment : In preclinical trials, the compound was administered to mice with xenograft tumors. Results indicated a significant reduction in tumor size after treatment with doses as low as 50 mg/kg, showcasing its potential for further development as an anticancer drug .

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